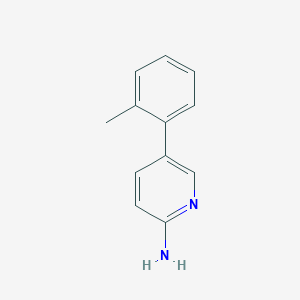

5-(2-Methylphenyl)pyridin-2-amine

Übersicht

Beschreibung

5-(2-Methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a 2-methylphenyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired product . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The aryl group at the 5-position can undergo palladium-catalyzed cross-coupling with boronic acids. For example:

-

Reaction : Coupling of 5-bromo-pyridin-2-amine with 2-methylphenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with S-Phos ligand.

-

Base : K₃PO₄ or Na₂CO₃.

-

Solvent : 1,4-dioxane/water or toluene/ethanol mixtures.

Table 1: Representative Suzuki Coupling Conditions

| Boronic Acid | Catalyst System | Base | Yield (%) | Source |

|---|---|---|---|---|

| 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 80 | |

| 4-Fluorophenylboronic acid | Pd(OAc)₂/S-Phos | Na₂CO₃ | 72 |

N-Functionalization Reactions

The primary amine at the 2-position participates in alkylation and arylation:

N-Difluoromethylation

-

Reagent : Ethyl bromodifluoroacetate.

-

Base : Cs₂CO₃.

-

Solvent : Ethyl acetate.

-

Conditions : 80°C, 12 hours.

N-Arylation

-

Reaction : Direct coupling with halogenated aromatics.

-

Example : Reaction with 5-bromo-2-methylaniline at 160°C (neat).

Guanylation Reactions

The amine can be converted to guanidine derivatives:

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution:

Bromination

-

Reagent : NBS (N-bromosuccinimide).

-

Position : Predominantly at the 4-position of the pyridine ring.

-

Solvent : CCl₄.

Deprotection Strategies

Acetamide-protected derivatives can be hydrolyzed to free amines:

Cyclization Reactions

The amine group facilitates heterocycle formation:

-

Example : Reaction with α,β-unsaturated carbonyl compounds to form dihydroquinazolines.

-

Catalyst : Pd(PPh₃)₄.

Table 2: Key Reaction Pathways

| Reaction Type | Key Reagents/Conditions | Application Example |

|---|---|---|

| Suzuki coupling | Pd catalysts, arylboronic acids | Synthesis of biaryl derivatives |

| N-Alkylation | Alkyl halides, Cs₂CO₃ | Introduction of fluorinated groups |

| Guanylation | Carbodiimide reagents | Bioactive guanidine derivatives |

Challenges and Optimization

-

Low-Yielding Amination : Direct amination of 3-methylpyridine derivatives requires harsh conditions (e.g., 210°C with HBr) and yields <30% without optimization .

-

Regioselectivity : Electrophilic substitutions on the pyridine ring are influenced by the electron-donating amine group, directing incoming electrophiles to specific positions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

5-(2-Methylphenyl)pyridin-2-amine serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is utilized in the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used primarily in cancer therapy.

Synthesis of Imatinib Mesylate

Imatinib mesylate is effective against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of imatinib involves several steps where this compound acts as a substrate. The process typically includes:

- Coupling Reactions : The compound is involved in coupling reactions with other precursors under controlled conditions to yield imatinib derivatives.

- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted methods enhance the yield and purity of the final product, making the synthesis more efficient compared to traditional methods .

Research indicates that derivatives of this compound exhibit various biological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

In vitro studies have confirmed that certain derivatives possess significant antimicrobial activity. For example, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has shown effectiveness against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Kinase Inhibition

The compound's structure allows it to interact with various kinases, making it a candidate for developing inhibitors targeting pathways involved in cancer and other diseases. Studies have explored structure–activity relationships (SAR) that highlight how modifications to the compound can enhance selectivity and potency against specific targets such as ALK2 and BMP receptors .

Therapeutic Potential

Given its biological activities, this compound and its derivatives are being investigated for their therapeutic potential beyond oncology.

Cancer Therapy

The ability of the compound to inhibit tyrosine kinases positions it as a promising candidate for further development in cancer therapies. Its derivatives are being studied for their efficacy in targeting resistant forms of cancer cells.

Neurological Applications

Research into improving the permeability of compounds like this compound through the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions like neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Precursor for imatinib mesylate; enhanced yields through microwave-assisted synthesis |

| Biological Activity | Exhibits antibacterial and antifungal properties; effective against specific pathogens |

| Therapeutic Potential | Potential use in cancer therapy; investigation into neurological applications |

Wirkmechanismus

The mechanism of action of 5-(2-Methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies using techniques such as molecular docking and biochemical assays are often employed to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-(2-Methylphenyl)pyridin-2-amine.

2-Methylpyridine: A simpler derivative of pyridine with similar structural features.

N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, showing similar reactivity.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a 2-methylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

5-(2-Methylphenyl)pyridin-2-amine, also referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a 2-methylphenyl group at the 5-position. The synthesis of related compounds often involves the reaction of pyridine derivatives with amines or other nucleophiles. For instance, derivatives synthesized from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been reported to exhibit significant biological activities .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For example:

- Antibacterial Activity : Compounds derived from similar structures have shown moderate antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. In one study, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against these pathogens .

- Antifungal Activity : Antifungal testing has indicated that some derivatives can inhibit fungal growth effectively, although specific data on this compound is limited. The structural similarities with known antifungal agents suggest potential efficacy .

Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using the DPPH radical scavenging assay. Results indicated that certain derivatives exhibited significant scavenging activity, suggesting their utility in combating oxidative stress-related diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : In a study focused on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, compounds showed promising results in terms of both antimicrobial and antioxidant activities. Notably, compounds 4b and 4c were highlighted for their superior activity compared to standard drugs .

- Molecular Docking Studies : Computational studies have assessed the binding interactions of similar compounds with target proteins involved in bacterial resistance mechanisms. These studies suggest that modifications to the structure can enhance binding affinity and biological activity .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGWKXUIDHFROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602416 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-76-3 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.